molecular formula C8H7ClO2 B076602 3-Chlorophenyl acetate CAS No. 13031-39-5

3-Chlorophenyl acetate

Cat. No.: B076602
CAS No.: 13031-39-5
M. Wt: 170.59 g/mol
InChI Key: GQTKYLQYHPTULY-UHFFFAOYSA-N
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Description

3-Chlorophenyl acetate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 3-chlorophenol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenyl acetate can be synthesized through the esterification of 3-chlorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process where 3-chlorophenol and acetic anhydride are fed into a reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to form 3-chlorophenol and acetic acid.

    Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, leading to the formation of different substituted phenols.

    Reduction: Reduction of this compound can yield 3-chlorophenyl alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Nucleophilic Substitution: Various nucleophiles such as amines or thiols under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 3-Chlorophenol and acetic acid.

    Nucleophilic Substitution: Substituted phenols.

    Reduction: 3-Chlorophenyl alcohol.

Scientific Research Applications

3-Chlorophenyl acetate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Material Science: Employed in the development of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-chlorophenyl acetate involves its interaction with nucleophiles, leading to the formation of various substituted products. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release 3-chlorophenol and acetic acid. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or enzyme interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    4-Chlorophenyl acetate: Similar structure but with the chlorine substituent in the para position, affecting its reactivity and physical properties.

    2-Chlorophenyl acetate: Chlorine substituent in the ortho position, leading to different steric and electronic effects.

Uniqueness

3-Chlorophenyl acetate is unique due to the position of the chlorine substituent on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

(3-chlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTKYLQYHPTULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879335
Record name 3-CHLOROPHENYL ACETATE
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-39-5
Record name Acetic acid, 3-chlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 3-chlorophenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLOROPHENYL ACETATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 3-chlorophenyl ester
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Synthesis routes and methods I

Procedure details

3-chlorophenol was dissolved in dichloromethane. Triethylamine (1 eq) and acetic anhydride (2 eq) were added. The mixture was stirred at room temperature for 5 hours. Solvent was eliminated by vacuum evaporation. The evaporation residue was taken up in dichloromethane, dried on magnesium sulfate and the solvent was eliminated by vacuum evaporation. Purification was made by chromatography on silica gel (elution: cyclohexane/ethyl acetate 95:5).
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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (5 drops) was added cautiously to a stirred mixture of 3-chlorophenol (74 g) and acetic anhydride (64.6 g) at ambient temperature. The mixture was left to stand for 18 hours and then added to water (300 ml). The mixture was extracted with dichloromethane and the combined extracts washed with sodium bicarbonate solution, dried and evaporated under reduced pressure. The oil obtained was distilled under vacuum to give 3-chlorophenyl acetate b.p. 116°-118° C. (2 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the Fries rearrangement and how does it apply to 3-chlorophenyl acetate?

A1: The Fries rearrangement is an organic reaction that involves the transformation of phenolic esters into hydroxyaryl ketones using a Lewis acid catalyst, typically aluminum chloride (AlCl3). [] In the case of this compound, the Fries rearrangement would lead to the formation of either 2-acetyl-5-chlorophenol or 4-acetyl-3-chlorophenol, depending on the reaction conditions and regioselectivity. []

Q2: What is the significance of synthesizing 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone from 4-bromo-3-chlorophenol?

A2: While the abstract doesn't specify the significance, it highlights the use of this compound as an intermediate in a multi-step synthesis. This suggests that the target compound, 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone, may have potential applications or be used for further synthetic elaborations. This highlights the role of this compound as a building block in organic synthesis. []

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